molecular formula C5H11ClN2O B111523 4-Aminopiperidin-2-one hydrochloride CAS No. 1260883-24-6

4-Aminopiperidin-2-one hydrochloride

Cat. No. B111523
M. Wt: 150.61 g/mol
InChI Key: CCWIFZGLLVKIRH-UHFFFAOYSA-N
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Description

4-Aminopiperidin-2-one hydrochloride is an important chemical compound with various applications in different fields of research and industry. It has a molecular weight of 150.61 . The IUPAC name for this compound is 4-amino-2-piperidinone hydrochloride .


Synthesis Analysis

Piperidines, including 4-Aminopiperidin-2-one hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of 4-Aminopiperidin-2-one hydrochloride is C5H11ClN2O . The InChI code for this compound is 1S/C5H10N2O.ClH/c6-4-1-2-7-5(8)3-4;/h4H,1-3,6H2,(H,7,8);1H .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Drug Metabolism and Design

4-Aminopiperidines, including derivatives of 4-Aminopiperidin-2-one hydrochloride, are extensively metabolized by cytochrome P450s, particularly by the CYP3A4 isoform, which plays a major role in their N-dealkylation reaction. Research combining molecular mechanics-based docking and quantum mechanics-based reactivity calculations, supported by experimental data, has shed light on the molecular interactions crucial for this process. These findings underline the importance of specific amino acid residues in CYP3A4 for the metabolism of 4-aminopiperidines and suggest that a structure-based drug design approach could optimize drug metabolism and discovery (Hao Sun & D. Scott, 2011).

Synthesis and Characterization

Research has developed methods for the efficient synthesis of 4-aminopiperidines, demonstrating their significance in medicinal chemistry. For instance, the reductive amination of 2,6-diaryl-3-methylpiperidin-4-ones using sodium cyanoborohydride showcases a pathway to produce 4-amino-2,6-diaryl-3-methylpiperidines, highlighting their applications as analgesics, neuroleptics, and antihistamines (S. Senguttuvan, M. Murugavelu, & S. Nagarajan, 2013).

Conformational Studies

Derivatives of trans-3-hydroxy-4-aminopiperidine have been identified as potential pH-sensitive conformational switches. This unique behavior, which involves two consecutive flips in response to changes in the solution's pH, could be utilized in designing molecules with specific geometry-dependent functions, such as cation chelators or lipid tails (Andrey V. Samoshin et al., 2013).

Pharmaceutical Applications

4-Aminopiperidin-2-one hydrochloride derivatives have been explored for their therapeutic potential. For instance, the discovery of paltusotine, a novel 4-(4-aminopiperidinyl)-3,6-diarylquinoline series of potent SST2 agonists, exemplifies their application in treating diseases like acromegaly and carcinoid syndrome. This compound has demonstrated significant potential, advancing to Phase 3 clinical trials, underscoring the importance of 4-aminopiperidines in drug development (Jian Zhao et al., 2022).

Chemical Synthesis and Molecular Recognition

The synthesis and application of 4-aminopiperidine derivatives extend into areas like molecular recognition, where they have been used to differentiate between isomeric precursors of biologically active compounds. Techniques such as mass spectrometry have been employed to distinguish between regioisomers of pseudodistamine precursors, demonstrating the versatility and importance of 4-aminopiperidines in synthetic chemistry and drug development (D. Mazur, G. Grishina, & A. Lebedev, 2017).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Future Directions

Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 4-Aminopiperidin-2-one hydrochloride, is an important task of modern organic chemistry .

properties

IUPAC Name

4-aminopiperidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c6-4-1-2-7-5(8)3-4;/h4H,1-3,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWIFZGLLVKIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601637
Record name 4-Aminopiperidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminopiperidin-2-one hydrochloride

CAS RN

1260883-24-6
Record name 4-Aminopiperidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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